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Trimethylbismuth

MOCVD precursor volatility CVD bubbler delivery trialkylbismuth vapor pressure

Trimethylbismuth (TMBi, Bi(CH₃)₃, CAS 593-91-9) is a volatile, pyrophoric trialkylbismuth(III) liquid with a boiling point of 105–106 °C at 760 Torr and a liquid density of 2.30 g/cm³ at 20 °C. Commercially available at 99.5% purity verified by elemental analysis, TMBi serves as the benchmark organobismuth precursor for metal-organic chemical vapor deposition (MOCVD/MOVPE) of bismuth-containing thin films in semiconductor, thermoelectric, and ferroelectric device fabrication.

Molecular Formula C3H9Bi
Molecular Weight 254.08 g/mol
CAS No. 593-91-9
Cat. No. B1197961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylbismuth
CAS593-91-9
SynonymsTMBi cpd
trimethylbismuth
Molecular FormulaC3H9Bi
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC[Bi](C)C
InChIInChI=1S/3CH3.Bi/h3*1H3;
InChIKeyAYDYYQHYLJDCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylbismuth (CAS 593-91-9) — Key Physical and Chemical Fingerprint for Precursor Procurement


Trimethylbismuth (TMBi, Bi(CH₃)₃, CAS 593-91-9) is a volatile, pyrophoric trialkylbismuth(III) liquid with a boiling point of 105–106 °C at 760 Torr and a liquid density of 2.30 g/cm³ at 20 °C [1]. Commercially available at 99.5% purity verified by elemental analysis, TMBi serves as the benchmark organobismuth precursor for metal-organic chemical vapor deposition (MOCVD/MOVPE) of bismuth-containing thin films in semiconductor, thermoelectric, and ferroelectric device fabrication [2].

Why Generic Substitution Fails for Trimethylbismuth: Volatility and Thermal Stability Gaps Among Trialkylbismuth Analogs


Trialkylbismuth compounds are not interchangeable for vapor-phase deposition processes due to order-of-magnitude differences in volatility and fundamentally different thermal decomposition profiles. Triphenylbismuth (TPBi) is a solid at room temperature with negligible vapor pressure, rendering it incompatible with standard bubbler-based precursor delivery systems [1]. Triethylbismuth (TEBi) undergoes slow decomposition at 50–60 °C and decomposes explosively at 150 °C, making it hazardous and unsuitable for sustained delivery at the elevated temperatures required for reproducible MOCVD [2]. Trimethylbismuth occupies a unique position: it combines sufficient volatility for room-temperature bubbler delivery with a decomposition onset (~290 °C by mass spectrometry) that matches the thermal budget of common co-precursors such as tertiarybutylarsine (TBAs) [3]. These compound-specific properties mean that substitution without rigorous re-optimization of delivery hardware, precursor temperature, and growth parameters will compromise film quality or create unacceptable safety hazards.

Trimethylbismuth vs. Closest Analogs: Quantified Differentiation Evidence for Scientific Procurement Decisions


Vapor Pressure at 25 °C: TMBi vs. Triphenylbismuth — Enables Room-Temperature Bubbler Delivery

Trimethylbismuth exhibits a vapor pressure of 34.2 torr at 25 °C [1], enabling efficient room-temperature bubbler-based delivery in MOCVD systems. In contrast, triphenylbismuth (TPBi, CAS 603-33-8) is a solid at room temperature (melting point 78–80 °C) with a boiling point of 310 °C at 760 torr, yielding negligible vapor pressure at 25 °C and requiring heated solid-source evaporators that complicate reproducible precursor flux control [1].

MOCVD precursor volatility CVD bubbler delivery trialkylbismuth vapor pressure

Decomposition Temperature Window: TMBi vs. TBAs Co-Precursor Compatibility for III-V Bismide Epitaxy

In situ mass spectrometry measurements during MOVPE growth of Ga(AsBi) reveal that trimethylbismuth decomposes at 290 °C, while the commonly paired arsenic precursor tertiarybutylarsine (TBAs) decomposes at 330 °C, yielding a 40 °C thermal window that enables overlapping decomposition and efficient Bi incorporation into the growing film [1]. This matched thermal decomposition profile is critical for achieving high Bi content (>7%) in GaAsBi alloys with strong room-temperature photoluminescence.

GaAsBi MOVPE precursor co-decomposition bismide III-V growth

Thermal Stability Advantage: TMBi vs. Triethylbismuth — Safe Handling in Standard CVD Delivery Lines

Trimethylbismuth is thermally stable with a decomposition onset of approximately 290 °C determined by mass spectrometry [1]. Triethylbismuth (TEBi, CAS 617-77-6), its closest ethyl-substituted analog, begins slow decomposition at 50–60 °C and explodes violently at 150 °C [2]. This means TEBi cannot be safely heated in standard MOCVD bubbler systems, where bath temperatures of 20–40 °C are typical but localized heating in delivery lines can reach 60–80 °C, risking catastrophic decomposition.

organobismuth thermal stability precursor safety triethylbismuth decomposition

Demonstrated High Growth Rate: TMBi-Based MOCVD of Bi2Te3 for Thick-Film Thermoelectric Devices

Using trimethylbismuth and diethyltellurium as source precursors, MOCVD growth of Bi₂Te₃ thin films on Pyrex substrates achieved growth rates exceeding 1.5 μm h⁻¹ at partial pressures of the group V element between 0.5 × 10⁻⁴ and 2 × 10⁻⁴ atm, with thermoelectric properties remaining constant at these high growth rates [1]. This demonstrates TMBi's suitability for producing thick bismuth telluride films needed for micro-Peltier and thermoelectric generator applications, where micron-scale film thickness is required for practical device impedances.

Bi2Te3 MOCVD thermoelectric thin film growth rate optimization

Benchmark Status in Dilute Bismide MOVPE: TMBi as the Established Reference Precursor for Reproducible GaAsBi Growth

Trimethylbismuth is the established reference Bi precursor in the dilute bismide III-V epitaxy literature, used as the baseline against which alternative precursors (TTBBi, TIPBi) are evaluated [1]. At optimized growth temperatures of 375–400 °C using TMBi with TEGa and TBAs, high-quality Ga(AsBi) structures with Bi content >7% and strong room-temperature photoluminescence are reproducibly achieved without post-growth annealing [1][2]. This extensive body of process knowledge—spanning decomposition kinetics, Bi incorporation efficiency, and optimal growth windows—constitutes a de facto standard that reduces development time and risk for new MOVPE process implementations.

dilute bismide epitaxy GaAsBi laser diodes MOVPE precursor standardization

Trimethylbismuth — Validated Application Scenarios Derived from Quantified Differentiation Evidence


MOVPE Growth of GaAsBi for Infrared Laser Diodes and High-Efficiency Solar Cells

TMBi combined with TEGa and TBAs enables reproducible MOVPE growth of Ga(AsBi) heterostructures at 375–400 °C with Bi incorporation exceeding 7%, as established by Ludewig et al. [1]. The 40 °C decomposition offset between TMBi (290 °C) and TBAs (330 °C) ensures simultaneous group V element delivery, yielding films with strong room-temperature photoluminescence [2]. This process is directly applicable to fabrication of temperature-insensitive infrared laser diodes and hot-hole-suppressed multi-junction solar cells.

MOCVD of Bi₂Te₃ Thick Films for Micro-Thermoelectric Devices

TMBi and diethyltellurium MOCVD at 360–470 °C achieves Bi₂Te₃ growth rates >1.5 μm h⁻¹, sufficient for thick-film micro-Peltier coolers and thermoelectric generators [3]. The high vapor pressure of TMBi (34.2 torr at 25 °C) enables stable and tunable Bi precursor flux via room-temperature bubbler delivery, supporting reproducible stoichiometry control in production-scale reactors [4].

Liquid-Delivery CVD of Bismuth-Containing Ferroelectric Thin Films (SrBi₂Ta₂O₉, Bi₄Ti₃O₁₂)

TMBi dissolved in organic solvents (e.g., toluene, THF) enables liquid-delivery CVD of Bi-layered perovskite ferroelectrics such as SrBi₂Ta₂O₉ for non-volatile ferroelectric random-access memory (FeRAM) devices [5]. The volatility of TMBi ensures sufficient vapor-phase concentration for film growth, while the liquid delivery approach mitigates the pyrophoric handling risks associated with neat TMBi, as described in patent US6787181 [5].

Research on Volatile Organobismuth Compounds in Environmental and Biological Methylation Studies

Trimethylbismuth is the primary volatile methylated bismuth species produced by anaerobic microbiota from inorganic bismuth substrates, with detection at concentrations as low as 0.2–1 μmol kg⁻¹ (dry weight) in human fecal and murine intestinal models [6]. This makes TMBi an analytical standard for studying the environmental and toxicological fate of bismuth in biological methylation pathways, distinct from arsenic and antimony methylation patterns.

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